molecular formula C13H18BrN3O2 B2407860 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one CAS No. 2380080-71-5

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one

Cat. No.: B2407860
CAS No.: 2380080-71-5
M. Wt: 328.21
InChI Key: ZGVBQGJQNNXXDN-UHFFFAOYSA-N
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Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is a chemical compound that features a bromopyrimidine moiety linked to a piperidine ring via an ether bond, with a methylpropanone group attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one typically involves the following steps:

    Formation of the bromopyrimidine intermediate: This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Coupling with piperidine: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidine derivative.

    Etherification: The piperidine derivative is then subjected to etherification with 2-methylpropan-1-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction reactions: The carbonyl group in the methylpropanone moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide (NaN3), thiourea, or alkoxides, typically under basic conditions.

    Oxidation reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution reactions: Substituted pyrimidine derivatives.

    Oxidation reactions: Piperidine N-oxides or other oxidized derivatives.

    Reduction reactions: Alcohols or other reduced products.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrimidine moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one
  • 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone

Uniqueness

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromopyrimidine moiety allows for versatile chemical modifications, while the piperidine ring enhances its pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-9(2)12(18)17-5-3-11(4-6-17)19-13-15-7-10(14)8-16-13/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVBQGJQNNXXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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